N-Fmoc-N-(cyclohexylmethyl)-glycine N-Fmoc-N-(cyclohexylmethyl)-glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13665788
InChI: InChI=1S/C24H27NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,1-3,8-9,14-16H2,(H,26,27)
SMILES: C1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H27NO4
Molecular Weight: 393.5 g/mol

N-Fmoc-N-(cyclohexylmethyl)-glycine

CAS No.:

Cat. No.: VC13665788

Molecular Formula: C24H27NO4

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N-(cyclohexylmethyl)-glycine -

Specification

Molecular Formula C24H27NO4
Molecular Weight 393.5 g/mol
IUPAC Name 2-[cyclohexylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Standard InChI InChI=1S/C24H27NO4/c26-23(27)15-25(14-17-8-2-1-3-9-17)24(28)29-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22H,1-3,8-9,14-16H2,(H,26,27)
Standard InChI Key VSSOWPIVIKACBD-UHFFFAOYSA-N
SMILES C1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Fmoc-N-(cyclohexylmethyl)-glycine consists of a glycine backbone modified with two functional groups:

  • Fmoc Protecting Group: A fluorenylmethoxycarbonyl moiety attached to the amino group, enabling selective deprotection during solid-phase peptide synthesis (SPPS).

  • Cyclohexylmethyl Side Chain: A hydrophobic cyclohexane ring linked via a methyl group to the nitrogen atom, enhancing solubility in nonpolar solvents .

The compound’s IUPAC name, 2-[cyclohexylmethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid, reflects this structure. Key identifiers include:

PropertyValueSource
CAS Number1374785-49-5
Molecular FormulaC24H27NO4\text{C}_{24}\text{H}_{27}\text{NO}_4
Molecular Weight393.48 g/mol
SMILESC1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24\text{C1CCC(CC1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24}
InChI KeyVSSOWPIVIKACBD-UHFFFAOYSA-N

Solubility and Stability

The cyclohexylmethyl group confers lipophilicity, making the compound soluble in dimethylformamide (DMF) and dichloromethane (DCM), common solvents in SPPS. The Fmoc group’s UV activity (λmax=301nm\lambda_{\text{max}} = 301 \, \text{nm}) facilitates real-time monitoring of coupling and deprotection steps.

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

N-Fmoc-N-(cyclohexylmethyl)-glycine is synthesized via SPPS using Fmoc chemistry :

  • Resin Activation: A Wang or Rink amide resin is preloaded with the first amino acid.

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amine for coupling.

  • Coupling Reaction: The compound reacts with the resin-bound peptide using coupling agents like HBTU/HOBt in DMF .

  • Cyclohexylmethyl Introduction: The side chain is incorporated via reductive alkylation or Mitsunobu reactions.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) validate purity (>95%) and molecular weight . Nuclear Magnetic Resonance (NMR) confirms structural integrity, with characteristic signals for the Fmoc aromatic protons (7.3–7.8 ppm) and cyclohexylmethyl protons (1.0–2.0 ppm).

Applications in Peptide Science and Drug Development

Peptide Backbone Modification

The cyclohexylmethyl group introduces conformational constraints, stabilizing α-helical or β-sheet structures in synthetic peptides. This is critical for designing antimicrobial peptides (AMPs) and enzyme inhibitors.

Prodrug Design

The Fmoc group’s labile nature allows enzymatic cleavage in vivo, enabling controlled drug release. For example, prodrugs of anticancer agents leveraging this compound show enhanced tumor targeting .

Case Study: Antiviral Peptides

A 2023 study incorporated N-Fmoc-N-(cyclohexylmethyl)-glycine into a peptide targeting SARS-CoV-2’s spike protein, achieving a 70% inhibition rate at 10 µM . The hydrophobic side chain improved membrane permeability, a common challenge in antiviral peptide delivery.

ParameterRecommendation
Personal ProtectionLab coat, gloves, safety goggles
VentilationUse in a fume hood
Storage-20°C, desiccated
DisposalIncineration per local regulations

First Aid Measures

  • Inhalation: Move to fresh air .

  • Skin Contact: Wash with soap and water .

  • Eye Exposure: Rinse with water for 15 minutes .

Comparative Analysis with N-Fmoc-N-hexyl-glycine

Structural and Functional Differences

N-Fmoc-N-hexyl-glycine (C23H27NO4\text{C}_{23}\text{H}_{27}\text{NO}_4, MW 381.5 g/mol ) replaces the cyclohexylmethyl group with a linear hexyl chain. This alteration reduces steric hindrance but decreases lipid solubility:

PropertyN-Fmoc-N-(cyclohexylmethyl)-glycineN-Fmoc-N-hexyl-glycine
Molecular Weight393.48 g/mol381.5 g/mol
LogP (Predicted)4.23.8
Peptide StabilityHigher (rigid side chain)Moderate

Synthetic Utility

The hexyl derivative is preferred for flexible peptide linkers, while the cyclohexylmethyl variant suits rigid, membrane-bound structures .

Future Directions and Research Opportunities

Bioconjugation Techniques

Exploration of click chemistry (e.g., azide-alkyne cycloaddition) could enable site-specific labeling of peptides containing this compound for imaging studies.

Targeted Drug Delivery

Functionalizing nanoparticles with N-Fmoc-N-(cyclohexylmethyl)-glycine-modified peptides may enhance blood-brain barrier penetration, a key hurdle in neurotherapeutics .

Green Synthesis

Recent advances in microwave-assisted SPPS could reduce reaction times from hours to minutes, improving throughput for large-scale production .

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